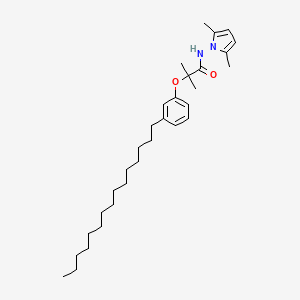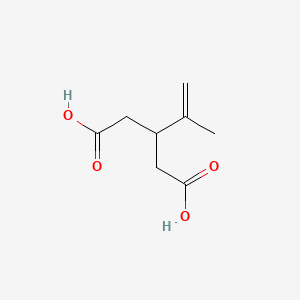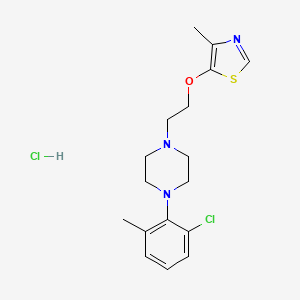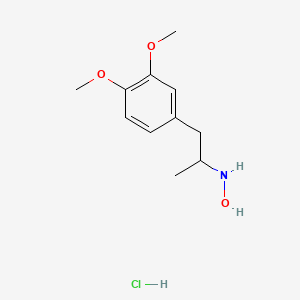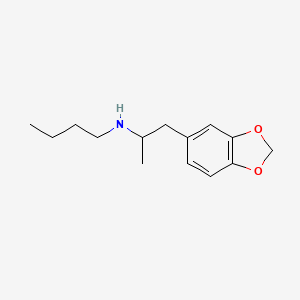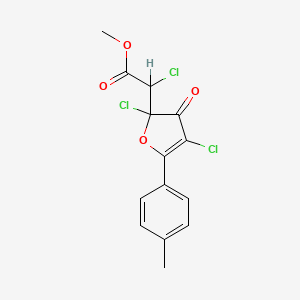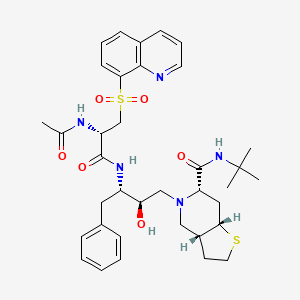
Gymnemic acid III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnemic acid III is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its significant medicinal properties, particularly in the management of diabetes mellitus. This compound is one of the several gymnemic acids found in Gymnema sylvestre, which have been traditionally used in Ayurvedic medicine for their anti-diabetic and anti-sweetness properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gymnemic acid III involves multiple steps, including glycosylation, oxidation, and hydroxylation. Enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases play a crucial role in modifying the backbone to derive the desired metabolites .
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Plant tissue culture techniques, including callus and cell suspension cultures, are employed to produce higher amounts of gymnemic acid within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, further enhances the production yield .
Analyse Des Réactions Chimiques
Types of Reactions: Gymnemic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its medicinal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties, such as increased anti-diabetic activity and improved bioavailability .
Applications De Recherche Scientifique
Gymnemic acid III has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It plays a role in studying the mechanisms of sweetness inhibition and glucose metabolism.
Medicine: this compound is extensively researched for its anti-diabetic, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
Gymnemic acid III exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, this compound stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels . This dual mechanism makes it a promising natural remedy for diabetes management.
Comparaison Avec Des Composés Similaires
Gymnemic acid III is unique among triterpenoid saponin glycosides due to its potent anti-diabetic and anti-sweetness properties. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweetness effects.
Compared to these compounds, this compound is more effective in managing blood sugar levels and has a broader range of medicinal applications.
Propriétés
Numéro CAS |
122074-65-1 |
|---|---|
Formule moléculaire |
C41H66O13 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
Clé InChI |
VLXWTKUXVXJELF-DDRSIQBQSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
SMILES canonique |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



